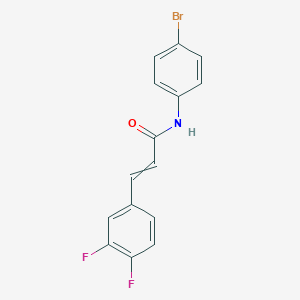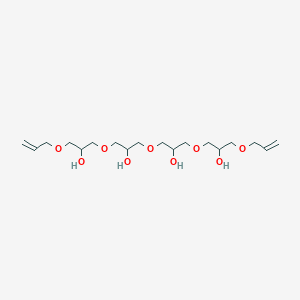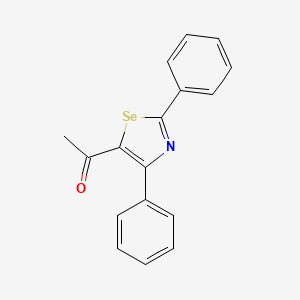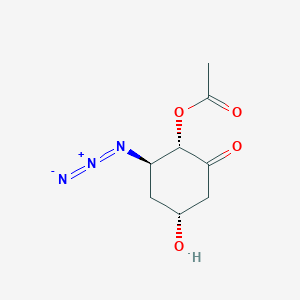![molecular formula C31H36O2S4 B14217105 1,3-Bis(3-hexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione CAS No. 832732-78-2](/img/structure/B14217105.png)
1,3-Bis(3-hexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(3-hexyl[2,2’-bithiophen]-5-yl)propane-1,3-dione is an organic compound that belongs to the class of diketones. This compound is characterized by the presence of two thiophene rings, which are sulfur-containing heterocycles, connected by a propane-1,3-dione moiety. The hexyl groups attached to the thiophene rings enhance the compound’s solubility in organic solvents, making it useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-hexyl[2,2’-bithiophen]-5-yl)propane-1,3-dione typically involves the following steps:
Formation of 3-hexylthiophene: This is achieved through the alkylation of thiophene with hexyl bromide in the presence of a base such as sodium hydride.
Coupling of 3-hexylthiophene units: The 3-hexylthiophene units are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form 3-hexyl[2,2’-bithiophen]-5-yl.
Formation of the diketone: The final step involves the reaction of the coupled product with a suitable diketone precursor, such as 1,3-dibromoacetone, under basic conditions to form 1,3-Bis(3-hexyl[2,2’-bithiophen]-5-yl)propane-1,3-dione.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(3-hexyl[2,2’-bithiophen]-5-yl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diketone moiety to diols or alcohols.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine, nitric acid, or sulfuric acid are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Diols, alcohols.
Substitution: Halogenated or nitrated derivatives of the thiophene rings.
Aplicaciones Científicas De Investigación
1,3-Bis(3-hexyl[2,2’-bithiophen]-5-yl)propane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism by which 1,3-Bis(3-hexyl[2,2’-bithiophen]-5-yl)propane-1,3-dione exerts its effects depends on the specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Electronic Properties: In organic electronics, the compound’s conjugated system allows for efficient charge transport and light absorption, making it suitable for use in OLEDs and OPVs.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(diphenylphosphino)propane: Another diketone with similar structural features but different functional groups.
1,3-Bis(2-acetoxyphenyl)propane-1,3-dione: A compound with similar diketone moiety but different substituents on the aromatic rings.
Uniqueness
1,3-Bis(3-hexyl[2,2’-bithiophen]-5-yl)propane-1,3-dione is unique due to the presence of thiophene rings and hexyl groups, which enhance its solubility and electronic properties. This makes it particularly valuable in the field of organic electronics and materials science.
Propiedades
Número CAS |
832732-78-2 |
|---|---|
Fórmula molecular |
C31H36O2S4 |
Peso molecular |
568.9 g/mol |
Nombre IUPAC |
1,3-bis(4-hexyl-5-thiophen-2-ylthiophen-2-yl)propane-1,3-dione |
InChI |
InChI=1S/C31H36O2S4/c1-3-5-7-9-13-22-19-28(36-30(22)26-15-11-17-34-26)24(32)21-25(33)29-20-23(14-10-8-6-4-2)31(37-29)27-16-12-18-35-27/h11-12,15-20H,3-10,13-14,21H2,1-2H3 |
Clave InChI |
JIFCGFKAPJLLJX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C(SC(=C1)C(=O)CC(=O)C2=CC(=C(S2)C3=CC=CS3)CCCCCC)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole](/img/structure/B14217031.png)
![9,10-Di([1,1'-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol](/img/structure/B14217035.png)
![1,3-Dibromo-6-(2-ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione](/img/structure/B14217036.png)

![2-[(5-Phenylpentyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14217045.png)
![3-[(Diethoxyphosphoryl)oxy]-1-methylpyridin-1-ium iodide](/img/structure/B14217050.png)
![Acetamide, N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]-](/img/structure/B14217051.png)

![N-[Cyano(2,3-dimethoxyphenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14217072.png)


![2-Pyrrolidinone, 5-[4-(4-fluorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14217100.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)-](/img/structure/B14217119.png)
